molecular formula C4H11ClN4 B8177349 4-Azido-1-butanamine HCl

4-Azido-1-butanamine HCl

Cat. No.: B8177349
M. Wt: 150.61 g/mol
InChI Key: OBTUFWRYYDUWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azido-1-butanamine hydrochloride is an organic compound with the molecular formula C4H11ClN4. It is a derivative of butanamine, where an azido group (-N3) is attached to the fourth carbon atom. This compound is typically used in various chemical reactions and research applications due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azido-1-butanamine hydrochloride generally involves the following steps:

    Starting Material: The synthesis begins with 4-chlorobutanamine.

    Azidation: The 4-chlorobutanamine undergoes a nucleophilic substitution reaction with sodium azide (NaN3) to form 4-azido-1-butanamine.

    Hydrochloride Formation: The final step involves the conversion of 4-azido-1-butanamine to its hydrochloride salt by reacting it with hydrochloric acid (HCl).

The reaction conditions typically include maintaining a controlled temperature and using appropriate solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

In industrial settings, the production of 4-Azido-1-butanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Azido-1-butanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for azidation reactions.

    Hydrogen Gas (H2): Used for reduction reactions.

    Copper Catalysts: Used in cycloaddition reactions.

Major Products Formed

Scientific Research Applications

4-Azido-1-butanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and for the preparation of various derivatives.

    Biology: Employed in bioconjugation techniques to label biomolecules with azido groups.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Azido-1-butanamine hydrochloride primarily involves the reactivity of the azido group. The azido group can undergo various transformations, such as reduction to an amine or cycloaddition to form triazoles. These reactions are facilitated by the compound’s ability to release nitrogen gas (N2), which drives the reaction forward. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azido-1-butanamine hydrochloride is unique due to its combination of an azido group and an amine group, which allows it to participate in a wide range of chemical reactions. Its hydrochloride form enhances its stability and solubility, making it more suitable for various applications compared to its non-salt counterparts .

Properties

IUPAC Name

4-azidobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4.ClH/c5-3-1-2-4-7-8-6;/h1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTUFWRYYDUWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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